molecular formula C15H13NO5 B12998487 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid

3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid

Cat. No.: B12998487
M. Wt: 287.27 g/mol
InChI Key: HSFOZYGPAWCNFN-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of a methoxycarbonyl group and a methoxyphenyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the esterification of picolinic acid derivatives with methoxycarbonyl groups, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxycarbonyl and methoxyphenyl groups contribute to its binding affinity and specificity. The compound can also participate in coordination chemistry, forming stable complexes with metal ions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propionic acid: Similar in structure but lacks the picolinic acid core.

    3-Methoxyphenylboronic acid: Contains a boronic acid group instead of the methoxycarbonyl group.

    4-Methoxyphenylacetic acid: Similar aromatic structure but different functional groups.

Uniqueness

3-(Methoxycarbonyl)-6-(3-methoxyphenyl)picolinic acid is unique due to the combination of the picolinic acid core with methoxycarbonyl and methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

3-methoxycarbonyl-6-(3-methoxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C15H13NO5/c1-20-10-5-3-4-9(8-10)12-7-6-11(15(19)21-2)13(16-12)14(17)18/h3-8H,1-2H3,(H,17,18)

InChI Key

HSFOZYGPAWCNFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C(=O)OC)C(=O)O

Origin of Product

United States

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